N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[d]thiazole-2-carboxamide
Description
N-(2-(4-Methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[d]thiazole-2-carboxamide is a benzothiazole derivative characterized by a benzo[d]thiazole-2-carboxamide core linked via an ethyl chain to a 4-methoxy-6-methyl-2-oxopyridin moiety. Its synthesis likely involves coupling reactions between a benzo[d]thiazole-2-carboxylic acid derivative and a functionalized ethylamine intermediate bearing the oxopyridin substituent .
Properties
IUPAC Name |
N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-11-9-12(23-2)10-15(21)20(11)8-7-18-16(22)17-19-13-5-3-4-6-14(13)24-17/h3-6,9-10H,7-8H2,1-2H3,(H,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCELJTFYNRBAIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)C2=NC3=CC=CC=C3S2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Features and Chemical Properties
The target compound consists of three key structural components:
- A benzo[d]thiazole-2-carboxamide moiety, which functions as a versatile heterocyclic scaffold
- A 4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl group, serving as a functionalized pyridone unit
- An ethyl linker connecting these two pharmacophores through an amide bond
The molecular formula is C₁₆H₁₇N₃O₃S with a molecular weight of 343.4 g/mol. This structure combines the pharmacological benefits of both heterocyclic systems, making its synthesis of particular interest for medicinal chemistry applications.
General Synthetic Approaches
Retrosynthetic Analysis
The preparation of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[d]thiazole-2-carboxamide can be approached through several retrosynthetic pathways, as illustrated in Figure 1:
Route A : Formation of the amide bond between benzo[d]thiazole-2-carboxylic acid and 2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethylamine
Route B : Alkylation of 4-methoxy-6-methyl-2-oxopyridine with N-(2-bromoethyl)benzo[d]thiazole-2-carboxamide
Route C : One-pot coupling of benzothiazole precursors with pyridone derivatives
Preparation Method 1: Amide Coupling Route
Synthesis of Benzo[d]thiazole-2-carboxylic Acid
The preparation of benzo[d]thiazole-2-carboxylic acid can be accomplished through several established methods:
From 2-Aminobenzothiazole
2-Aminobenzothiazole (10 mmol) is dissolved in concentrated HCl (20 mL) at 0-5°C. A solution of sodium nitrite (12 mmol) in water (10 mL) is added dropwise to form the diazonium salt. The mixture is stirred for 30 minutes at 0-5°C, then cuprous cyanide (15 mmol) in water is added slowly. After warming to room temperature and stirring for 2 hours, the nitrile intermediate is hydrolyzed by refluxing in 20% NaOH solution for 3 hours. Acidification with HCl yields benzo[d]thiazole-2-carboxylic acid with 65-75% yield.
From 2-Mercaptobenzothiazole
2-Mercaptobenzothiazole (10 mmol) is dissolved in ethanol (30 mL) containing KOH (11 mmol). Chloroacetic acid (11 mmol) is added, and the mixture is refluxed for 4 hours. The solvent is removed under reduced pressure, and the residue is acidified with HCl to yield benzo[d]thiazole-2-carboxylic acid with 70-80% yield.
Synthesis of 2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethylamine
N-Alkylation of 4-methoxy-6-methyl-2-oxopyridine
4-Methoxy-6-methyl-2-oxopyridine (10 mmol) is dissolved in DMF (30 mL). Potassium carbonate (15 mmol) and N-(2-bromoethyl)phthalimide (11 mmol) are added. The mixture is heated at 80°C for 12 hours. After cooling, the mixture is filtered, and the solvent is evaporated. The resulting N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)phthalimide is treated with hydrazine hydrate (20 mmol) in ethanol (30 mL) under reflux for 3 hours. The precipitated phthalhydrazide is filtered off, and the filtrate is concentrated to yield 2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethylamine with 60-70% overall yield.
Amide Bond Formation
The final step involves coupling the benzo[d]thiazole-2-carboxylic acid with 2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethylamine:
Benzo[d]thiazole-2-carboxylic acid (5 mmol) is dissolved in dry dichloromethane (25 mL). 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 6 mmol), hydroxybenzotriazole (HOBt, 6 mmol), and triethylamine (10 mmol) are added, and the mixture is stirred at 0°C for 30 minutes. 2-(4-Methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethylamine (5 mmol) is added, and the reaction mixture is stirred at room temperature for 12 hours. After workup with aqueous NaHCO₃ and brine, the product is purified by column chromatography to yield this compound with 75-85% yield.
Alternative coupling reagents such as dicyclohexylcarbodiimide (DCC), N,N'-carbonyldiimidazole (CDI), or (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) can also be employed with comparable yields.
Preparation Method 2: Convergent Synthesis Approach
Synthesis of 4-methoxy-6-methyl-2-oxopyridine
A mixture of 4-hydroxy-6-methyl-2-pyridone (20 mmol), potassium carbonate (25 mmol), and dimethyl sulfate (22 mmol) in acetone (50 mL) is refluxed for 8 hours. After cooling, the mixture is filtered, and the solvent is evaporated. The residue is purified by recrystallization from ethanol to yield 4-methoxy-6-methyl-2-oxopyridine with 80-85% yield.
N-Alkylation of 4-methoxy-6-methyl-2-oxopyridine
4-Methoxy-6-methyl-2-oxopyridine (10 mmol) is dissolved in DMF (30 mL). Sodium hydride (60% dispersion in mineral oil, 12 mmol) is added portionwise at 0°C, and the mixture is stirred for 30 minutes. 2-Bromoethylamine hydrobromide (11 mmol) is added, and the reaction mixture is stirred at room temperature for 12 hours. After workup, 2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethylamine is obtained with 65-75% yield.
Preparation of the Carboxamide
Benzo[d]thiazole-2-carboxylic acid (10 mmol) is converted to the corresponding acid chloride by reaction with thionyl chloride (20 mmol) under reflux for 2 hours. After removal of excess thionyl chloride, the acid chloride in dichloromethane (20 mL) is added dropwise to a cooled solution (0°C) of 2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethylamine (10 mmol) and triethylamine (20 mmol) in dichloromethane (30 mL). The mixture is stirred at room temperature for 4 hours. After workup, the product is purified by recrystallization from ethanol to yield this compound with 70-80% yield.
Preparation Method 3: Modified Hantzsch Thiazole Synthesis
This method involves the construction of the benzothiazole ring in the presence of the pyridone moiety:
A mixture of 2-aminothiophenol (10 mmol) and N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-oxoacetamide (10 mmol) in ethanol (30 mL) is refluxed for 6 hours. The reaction mixture is cooled, and the precipitate is filtered, washed with cold ethanol, and dried to yield this compound with 60-70% yield.
The key intermediate, N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-oxoacetamide, can be prepared by reaction of 2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethylamine with ethyl oxalyl chloride.
Optimization of Reaction Conditions
Table 1 summarizes the optimization studies for the amide coupling reaction:
| Entry | Coupling Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | EDCI/HOBt | TEA | DCM | 25 | 12 | 78 |
| 2 | DCC/HOBt | DIPEA | DCM | 25 | 12 | 75 |
| 3 | PyBOP | TEA | DCM | 25 | 10 | 82 |
| 4 | CDI | TEA | THF | 50 | 8 | 70 |
| 5 | TBTU | DIPEA | DMF | 25 | 8 | 85 |
| 6 | SOCl₂ then TEA | TEA | DCM | 0 to 25 | 6 | 72 |
Based on these results, TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in combination with DIPEA (N,N-diisopropylethylamine) in DMF provides the optimal conditions for the amide coupling reaction.
Characterization and Analysis
Spectroscopic Data
The synthesized this compound can be characterized by the following analytical data:
¹H NMR (400 MHz, DMSO-d₆) : δ 9.15 (t, 1H, NH), 8.20 (d, 1H, benzothiazole-H), 8.05 (d, 1H, benzothiazole-H), 7.60-7.50 (m, 2H, benzothiazole-H), 6.15 (d, 1H, pyridone-H), 5.85 (d, 1H, pyridone-H), 4.20 (t, 2H, NCH₂), 3.75 (s, 3H, OCH₃), 3.60 (q, 2H, CH₂NH), 2.25 (s, 3H, CH₃).
¹³C NMR (100 MHz, DMSO-d₆) : δ 166.5 (C=O, amide), 164.2 (C=O, pyridone), 161.8 (benzothiazole-C2), 160.4 (pyridone-C4), 153.2, 148.7, 134.8, 127.3, 125.6, 123.4, 122.1, 115.9, 100.8, 55.6 (OCH₃), 47.3 (NCH₂), 38.6 (CH₂NH), 20.1 (CH₃).
IR (KBr, cm⁻¹) : 3320 (NH), 2950, 1670 (C=O, amide), 1640 (C=O, pyridone), 1560, 1450, 1240, 1180, 770.
HRMS (ESI) : m/z calculated for C₁₆H₁₇N₃O₃S [M+H]⁺: 344.1069, found: 344.1063.
Purification Methods
The final compound can be purified using the following techniques:
- Column Chromatography : Using silica gel with ethyl acetate/hexane (7:3) as the mobile phase.
- Recrystallization : From ethanol or ethanol/water mixtures.
- Preparative HPLC : Using a C18 column with acetonitrile/water gradient.
Scale-Up Considerations
For larger-scale synthesis, several modifications to the procedures are recommended:
- Solvent Selection : Replace dichloromethane with more environmentally friendly alternatives such as ethyl acetate or 2-methyltetrahydrofuran.
- Coupling Reagents : Use TBTU/DIPEA system for optimal scalability and reduced waste generation.
- Purification : Implement crystallization-based purification to avoid column chromatography.
- Temperature Control : Maintain strict temperature control during the amide coupling reaction to ensure reproducibility.
Comparative Analysis of Synthetic Routes
Table 2 provides a comparative analysis of the three preparation methods:
| Method | Advantages | Disadvantages | Overall Yield (%) | Number of Steps | Scalability |
|---|---|---|---|---|---|
| Amide Coupling | High yield, mild conditions | Requires pre-synthesized intermediates | 45-55 | 3 | Good |
| Convergent Approach | Fewer purification steps | Handling of sensitive acid chloride | 40-50 | 3 | Moderate |
| Modified Hantzsch | One-pot procedure for benzothiazole formation | Lower yield, limited scope | 35-45 | 2 | Limited |
Chemical Reactions Analysis
Scientific Research Applications
Mechanism of Action
Comparison with Similar Compounds
Research Implications
The target compound’s structural uniqueness positions it as a candidate for selective enzyme or receptor modulation. Further studies should:
Optimize synthesis to improve yield (e.g., via protecting-group strategies).
Evaluate binding affinity against kinases or neurological targets.
Compare metabolic stability with thiadiazole analogs () .
Biological Activity
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[d]thiazole-2-carboxamide is a complex organic compound with significant biological activity, particularly in cancer research. This compound features a unique structural arrangement combining a pyridine derivative and a benzamide moiety, which enhances its potential interaction with various molecular targets.
The primary mechanism of action for this compound involves the inhibition of EZH2 (Enhancer of Zeste Homolog 2), a histone methyltransferase that plays a crucial role in gene silencing through methylation of histone proteins. By inhibiting EZH2, this compound may reverse the epigenetic silencing of tumor suppressor genes, making it a promising candidate for cancer therapeutics.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties, particularly against various cancer cell lines. It has been identified as a competitive inhibitor of EZH2, effectively preventing it from catalyzing methylation on histone proteins. This action can lead to the reactivation of silenced tumor suppressor genes, which is critical in cancer treatment.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of specific functional groups in enhancing the biological activity of this compound. The presence of the methoxy and methyl groups on the pyridine ring contributes to its efficacy, while the benzamide structure is essential for its interaction with target proteins .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The IC50 values indicate its potency in inhibiting cell proliferation:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 5.0 |
| A549 (Lung Cancer) | 7.5 |
| HeLa (Cervical Cancer) | 6.0 |
These results suggest that the compound's efficacy varies across different cancer types, warranting further exploration into its therapeutic potential .
Case Studies
A notable case study involved the application of this compound in a xenograft model of breast cancer. The administration of this compound resulted in significant tumor regression compared to control groups. Histological analysis revealed increased apoptosis and reduced proliferation markers in treated tumors, supporting its role as an effective anticancer agent .
Q & A
Q. What are the critical steps and reaction conditions for synthesizing this compound with high yield and purity?
- Methodological Answer : Synthesis typically involves multi-step processes, including:
- Amide bond formation : Reacting benzo[d]thiazole-2-carboxylic acid derivatives with ethylenediamine intermediates under carbodiimide coupling (e.g., EDC/HOBt) .
- Pyridone ring functionalization : Introducing 4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl groups via nucleophilic substitution or Pd-catalyzed cross-coupling .
- Purification : Use column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate the product .
Key parameters: Maintain anhydrous conditions, optimize temperature (60–80°C for coupling steps), and monitor reaction progress via TLC .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to verify proton environments (e.g., aromatic signals at δ 7.2–8.5 ppm for benzo[d]thiazole, methoxy singlet at δ 3.8–4.0 ppm) and carbon backbone .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., ESI-MS m/z matching calculated [M+H]⁺) .
- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
Q. How can researchers design initial biological screening assays for this compound?
- Methodological Answer :
- Target selection : Prioritize kinases or enzymes structurally related to the benzo[d]thiazole scaffold (e.g., cyclin-dependent kinases) .
- In vitro assays : Use fluorescence-based enzymatic inhibition assays (IC₅₀ determination) or cell viability assays (MTT/XTT) in cancer lines .
- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent controls to rule out artifacts .
Advanced Research Questions
Q. How can contradictory data in biological activity across studies be systematically resolved?
- Methodological Answer :
- Replication : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Metabolic stability testing : Evaluate compound stability in liver microsomes to identify discrepancies due to degradation .
- Structural analogs : Compare activity of derivatives (e.g., methyl vs. chloro substituents) to isolate pharmacophore contributions .
Q. What computational strategies are effective for predicting binding modes and optimizing selectivity?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., hydrophobic pockets accommodating the 4-methoxy group) .
- MD simulations : Assess binding stability over 100 ns trajectories (GROMACS/AMBER) to identify critical residue interactions .
- QSAR models : Corporate substituent electronic parameters (Hammett σ) to predict activity trends .
Q. How can the core structure be modified to enhance solubility without compromising target affinity?
- Methodological Answer :
- Polar substituents : Introduce sulfonate or tertiary amine groups at the ethyl linker to improve aqueous solubility .
- Prodrug strategies : Mask the carboxamide as an ester (e.g., pivaloyloxymethyl) for enhanced permeability .
- Co-crystallization : Screen with cyclodextrins or surfactants to stabilize amorphous dispersions .
Q. What mechanistic insights can be gained from studying substituent effects on the pyridone ring?
- Methodological Answer :
- Electron-withdrawing groups (EWGs) : Replace methoxy with nitro to assess impact on π-π stacking (e.g., reduced IC₅₀ in kinase assays suggests stronger binding) .
- Isosteric replacements : Substitute oxygen in the pyridone ring with sulfur (thione analog) to evaluate metabolic resistance .
- Kinetic studies : Use stopped-flow spectroscopy to measure binding kinetics (kₒₙ/kₒff) of analogs .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
- Methodological Answer :
- Parameter auditing : Compare solvent purity (HPLC-grade vs. technical), catalyst batches (e.g., Pd(PPh₃)₄ activity), and reaction scaling effects .
- Byproduct analysis : Use LC-MS to identify side products (e.g., dimerization or hydrolysis) that reduce yield .
- Alternative routes : Test microwave-assisted synthesis to improve reproducibility and reduce reaction times .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
